molecular formula C6H2Cl2N2O3S B114252 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole CAS No. 142246-48-8

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

Cat. No.: B114252
CAS No.: 142246-48-8
M. Wt: 253.06 g/mol
InChI Key: BPPRLMZEVZSIIJ-UHFFFAOYSA-N
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Description

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a bifunctional fluorescent reagent known for its utility in various scientific applications. It is characterized by its molecular formula C6H2Cl2N2O3S and a molecular weight of 253.06 g/mol . This compound is primarily used in diagnostic assays, manufacturing, hematology, and histology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole typically involves the chlorination of 2,1,3-benzoxadiazole derivatives. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. The compound is usually obtained as a white to light yellow or light orange powder or crystal .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative .

Scientific Research Applications

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its bifunctional nature, allowing it to act as both a fluorescent probe and a cross-linking reagent. This dual functionality makes it highly versatile and valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPRLMZEVZSIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346478
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142246-48-8
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What key structural differences were observed between 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and its fluoride analog, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, in the study?

A1: The study primarily highlighted the contrasting noncovalent interactions of the chlorine and fluorine atoms in the respective compounds []. Hirshfeld surface analysis revealed that while the chlorine atom in this compound participates in hydrogen bonding interactions, the fluorine atom in its analog does not []. Interestingly, the fluorine atom exhibited close contacts with several π bonds, a feature not observed with the chlorine atom []. Despite these differences, both compounds displayed comparable interactions involving their sulfonyl oxygen atoms in terms of magnitude and interatomic distances [].

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